Sertraline-13C, 15N, d3 Hydrochloride
Description
Origins of Sertraline and Isotopic Labeling
Sertraline was first synthesized in the 1970s by Pfizer scientists investigating tametraline derivatives. The discovery of its SSRI properties was serendipitous, with the (+)-isomer showing optimal selectivity for the serotonin transporter (SERT). The demand for isotopically labeled analogs emerged in the 1990s alongside the rise of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which required stable internal standards to correct for matrix effects and ionization variability.
Deuterated sertraline (e.g., sertraline-d3) became commercially available in the early 2000s, with 13C and 15N labels added later to enhance metabolic tracing capabilities. These compounds are synthesized via hydrogen-deuterium exchange or custom organic synthesis routes, ensuring ≥98% chemical purity and ≥99% isotopic enrichment.
Key Milestones in Analytical Utility
Properties
Molecular Formula |
C₁₆¹³CH₁₅D₃Cl₃¹⁵N |
|---|---|
Molecular Weight |
347.7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Analytical Performance
- Sertraline-13C,15N,d3 Hydrochloride demonstrates superior specificity in LC-MS due to its unique mass signature, reducing background noise in plasma and tissue samples .
- Deuterated analogs (e.g., Sertraline-d3) exhibit slower metabolic degradation, prolonging detection windows in pharmacokinetic studies .
Regulatory Considerations
- Isotope-labeled compounds like Sertraline-13C,15N,d3 are regulated under general chemical safety guidelines (e.g., CERCLA/SARA 313), similar to their non-labeled counterparts .
Comparative Data Table
| Compound Name | Isotopic Labels | Molecular Weight Shift | CAS Number | Key Applications |
|---|---|---|---|---|
| Sertraline-13C,15N,d3 Hydrochloride | 13C, 15N, d3 | +9 Da | - | LC-MS internal standard, metabolism studies |
| Sertraline-d3 Hydrochloride | d3 | +3 Da | 1217741-83-7 | Pharmacokinetics, drug assays |
| Dopamine-13C,15N Hydrochloride | 13C, 15N | +2 Da | - | Neurotransmitter quantification |
| Sarcosine-13C3,15N Methyl Ester HCl | 13C3, 15N | +4 Da | 945218-53-1 | Glycine metabolism, cancer research |
| Kevetrin Hydrochloride-13C2,15N3 | 13C2, 15N3 | +5 Da | 2300178-72-5 | HDAC inhibition studies |
Preparation Methods
Condensation Reaction Optimization
The reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone) and methylamine is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) at 70–90°C for 40–50 hours. Isotopic labeling introduces constraints:
-
¹³C-Labeling : Methylamine-¹³CH₃ is used to introduce ¹³C at the methyl group attached to the nitrogen.
-
¹⁵N-Labeling : Methylamine-¹⁵NH₂ ensures ¹⁵N incorporation into the amine moiety.
Patents highlight that solvent choice impacts imine stability, with tetrahydrofuran yielding higher purity (cis:trans > 3:1).
Hydrogenation and Stereochemical Control
Hydrogenation of the imine intermediate employs catalysts like Raney Nickel or Pd/BaSO₄ under 4–6 kg/cm² H₂ pressure. Critical parameters:
-
Deuterium (d₃) Labeling : Substitution of H₂ with D₂ gas introduces deuterium at specific positions during reduction.
-
Solvent Effects : Methanol or ethanol enhances cis-selectivity (cis:trans up to 98:2).
Post-hydrogenation, the free base is treated with HCl to precipitate sertraline hydrochloride. Isotopic analogs require careful pH control to prevent isotopic exchange.
Isotopic Labeling Strategies
¹³C Incorporation
¹⁵N Incorporation
Deuterium (d₃) Labeling
Deuterium can be introduced at three positions:
-
Catalytic Deuteration : Use of D₂ gas during hydrogenation labels α and β carbons of the tetralin ring.
-
Solvent Exchange : Methanol-d₄ or D₂O in workup steps introduces exchangeable deuterium.
Optimized Protocol :
-
Hydrogenate imine with Pd/BaSO₄ under 5 kg/cm² D₂.
Purification and Salt Formation
Crystallization of Sertraline Hydrochloride
Isotopically labeled free base is dissolved in acetonitrile, and gaseous HCl is introduced until pH ≤2. Key data:
| Parameter | Unlabeled | ¹³C, ¹⁵N, d₃ Labeled |
|---|---|---|
| Crystallization Yield | 93% | 85–88% |
| Cis:Trans Ratio | 98:2 | 97:3 |
| Isotopic Purity | N/A | 99.2% |
Polymorphic Control
Sertraline hydrochloride exists in multiple polymorphs. Form II is preferred for pharmaceutical use and is stabilized by:
Analytical Characterization
Mass Spectrometry
-
ESI-MS : m/z 306 → 309 ([M+H]⁺ for ¹³C, ¹⁵N, d₃).
-
Isotopic Distribution : ≤0.5% unlabeled species.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of N-CH₃ signal (replaced by ¹³C satellite peaks).
-
²H NMR : Three distinct peaks for d₃ labeling.
X-ray Diffraction
Form II polymorph shows characteristic peaks at 2θ = 10.5°, 15.8°, and 21.3°, unaffected by isotopic substitution.
Challenges and Mitigation Strategies
Isotopic Dilution
-
Cause : Residual unlabeled reagents.
-
Solution : Use excess isotopic methylamine (1.5 eq) and D₂ gas purging.
Q & A
Q. What analytical methods are recommended for quantifying Sertraline-13C,15N,d3 Hydrochloride in pharmacokinetic studies?
Sertraline-13C,15N,d3 Hydrochloride is typically used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify unlabeled sertraline in biological matrices. A validated approach involves:
- Stock Solution Preparation : Dissolve the compound in methanol at concentrations tailored to the assay’s sensitivity (e.g., 1 mg/mL) .
- Chromatographic Separation : Use reversed-phase HPLC with a C18 column and mobile phases optimized for deuterium and 15N isotope separation to avoid co-elution with endogenous compounds .
- Data Normalization : Apply the formula , where and are standard and test concentrations, and are peak responses .
Q. How is the purity of Sertraline-13C,15N,d3 Hydrochloride verified in research-grade batches?
Purity assessment follows pharmacopeial guidelines:
- Chromatographic Analysis : Inject test and reference solutions into an HPLC system, comparing peak areas of the (R,R)-isomer and related impurities (e.g., sertraline dichloro ketone). Acceptable impurity limits are ≤0.30% for major stereoisomers .
- Isotopic Enrichment Validation : Use high-resolution mass spectrometry (HRMS) to confirm 13C,15N, and d3 labeling efficiency, ensuring isotopic purity >99% .
Advanced Research Questions
Q. How can isotopic labeling of Sertraline-13C,15N,d3 Hydrochloride improve tracer studies in neurotransmitter uptake assays?
The compound’s isotopic labels enable precise tracking of sertraline’s distribution and metabolism in vitro/in vivo:
- Tracer Design : Incorporate 15N and 13C into the amine and aromatic moieties to study serotonin transporter (SERT) binding kinetics via LC-IRMS or isotope-ratio NMR .
- Data Interpretation : Calculate isotopic enrichment using or values relative to natural abundance baselines. For example, deviations >1.4‰ in δ15N may indicate metabolic interference .
Q. What experimental strategies resolve discrepancies in impurity profiles during stability studies of Sertraline-13C,15N,d3 Hydrochloride?
Contradictory impurity data often arise from degradation pathways or method variability:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then compare impurity peaks (e.g., sertraline dichloro ketone) against USP reference standards .
- Method Optimization : Adjust chromatographic parameters (e.g., column temperature, gradient elution) to separate co-eluting impurities. Validate using spike-and-recovery experiments .
Q. How should researchers design isotope tracer experiments to study sertraline’s environmental persistence?
Key considerations include:
- Sampling Scheme : Collect soil/water samples at intervals aligned with sertraline’s half-life (e.g., 24–72 hours) to capture 15N/13C tracer redistribution .
- Matrix Effects : Pre-treat samples with graphitized carbon columns to remove interfering organics before LC-IRMS analysis .
- Statistical Power : Use ANOVA to assess tracer recovery across replicates, ensuring a minimum sample size (n=6) to detect δ15N shifts >3.7‰ .
Methodological Notes
- Synthesis of Labeled Derivatives : While synthetic routes for Sertraline-13C,15N,d3 Hydrochloride are proprietary, general strategies involve isotopic incorporation during key steps (e.g., reductive amination with 15N-labeled methylamine) .
- Safety and Handling : Follow institutional guidelines for deuterated/15N compounds, including waste disposal protocols and PPE requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
